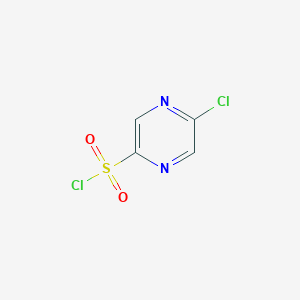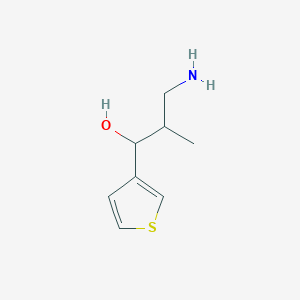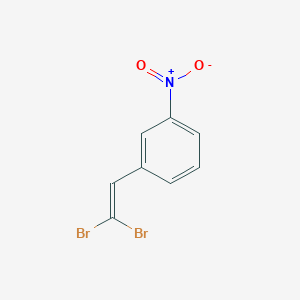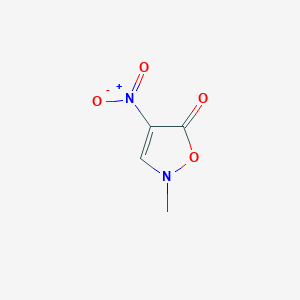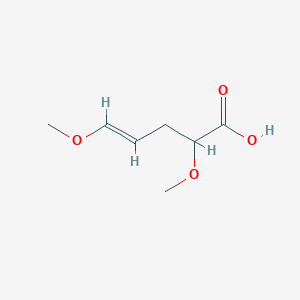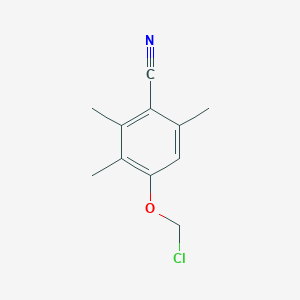
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile is an organic compound characterized by the presence of a chloromethoxy group attached to a benzonitrile ring, which is further substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile typically involves the chloromethylation of 2,3,6-trimethylbenzonitrile. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar chloromethylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the nitrile group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxymethoxy)-2,3,6-trimethylbenzonitrile
- 4-(Ethoxymethoxy)-2,3,6-trimethylbenzonitrile
- 4-(Bromomethoxy)-2,3,6-trimethylbenzonitrile
Uniqueness
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where selective reactivity is required.
Propiedades
Fórmula molecular |
C11H12ClNO |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
4-(chloromethoxy)-2,3,6-trimethylbenzonitrile |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-11(14-6-12)9(3)8(2)10(7)5-13/h4H,6H2,1-3H3 |
Clave InChI |
JCICSNBFIULFON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C#N)C)C)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


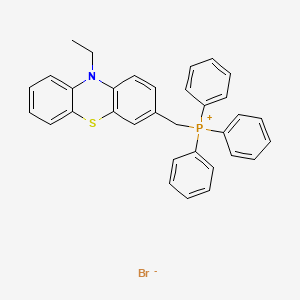
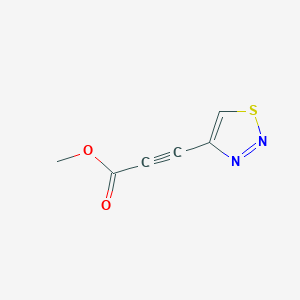
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
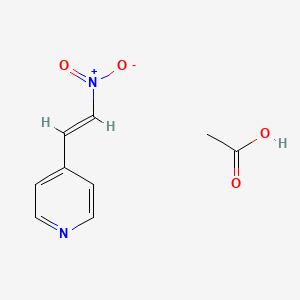
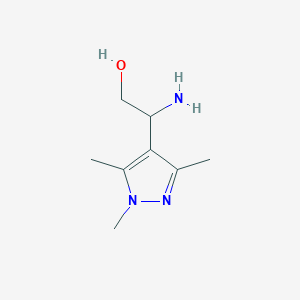
![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)

